molecular formula C6H2Br2F2 B1422588 2,3-Dibromo-1,4-difluorobenzene CAS No. 179737-33-8

2,3-Dibromo-1,4-difluorobenzene

Cat. No. B1422588
M. Wt: 271.88 g/mol
InChI Key: TXTZEQOJTJIFAH-UHFFFAOYSA-N
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Description

2,3-Dibromo-1,4-difluorobenzene is a halogenated benzene . It is used in the preparation of various biologically active compounds such as non-nucleoside reverse transcriptase inhibitors . It is also used in the synthesis of conjugated polymers for organic photovoltaics .


Synthesis Analysis

The synthesis of 2,3-Dibromo-1,4-difluorobenzene can be achieved through several methods. One approach involves the removal of one functional group (F, Br, or NH2) from 3,6-dibromobenzene-1,2,-diamine, 1,2-diamino-4,5-difluorobenzene, or 1,4-dibromo-2,3-difluorobenzene . Another method involves the use of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride .


Molecular Structure Analysis

The molecular formula of 2,3-Dibromo-1,4-difluorobenzene is C6H2Br2F2 . The InChI code is 1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H .


Chemical Reactions Analysis

2,3-Dibromo-1,4-difluorobenzene can undergo various chemical reactions. For instance, it can be used in the preparation of various biologically active compounds such as non-nucleoside reverse transcriptase inhibitors . It can also be used in the synthesis of conjugated polymers for organic photovoltaics .


Physical And Chemical Properties Analysis

2,3-Dibromo-1,4-difluorobenzene is a solid at room temperature . It has a molecular weight of 271.89 . The compound has a density of 2.1±0.1 g/cm3 . It has a boiling point of 216.3±35.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis Applications

2,3-Dibromo-1,4-difluorobenzene and its derivatives are valuable in various organic syntheses. Diemer, Leroux, and Colobert (2011) highlight the use of 1,2-dibromobenzenes, closely related to 2,3-dibromo-1,4-difluorobenzene, as precursors in organic transformations, particularly those involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).

Biodegradation Studies

The biodegradation of difluorobenzenes, which include compounds similar to 2,3-dibromo-1,4-difluorobenzene, has been studied by Moreira et al. (2009). They explored the degradation capabilities of the microbial strain Labrys portucalensis on different difluorobenzenes (Moreira, Amorim, Carvalho, & Castro, 2009).

Chromophore Development

Renak et al. (1999) investigated fluorinated distyrylbenzene derivatives to study the impact of fluorine substitution on molecular properties and solid-state organization. This research is relevant to understanding the properties of fluorinated compounds like 2,3-dibromo-1,4-difluorobenzene (Renak et al., 1999).

Safety And Hazards

2,3-Dibromo-1,4-difluorobenzene is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the substance only outdoors or in a well-ventilated area .

Future Directions

2,3-Dibromo-1,4-difluorobenzene has potential applications in the field of organic solar cells due to its use in the synthesis of conjugated polymers . The development of more efficient and straightforward synthesis methods could make this compound more commercially viable .

properties

IUPAC Name

2,3-dibromo-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTZEQOJTJIFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromo-1,4-difluorobenzene

CAS RN

179737-33-8
Record name 2,3-Dibromo-1,4-difluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Diemer, FR Leroux, F Colobert - 2011 - Wiley Online Library
2‐Dibromobenzenes are highly valuable precursors for various organic transformations, in particular, reactions based on the intermediate formation of benzynes. This report describes …

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